N-Hydroxysulfosuccinimid-Natriumsalz

Übersicht

Beschreibung

N-Hydroxysulfosuccinimide sodium salt is a water-soluble sulfonated analog of N-Hydroxysuccinimide. It is widely used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. This compound is known for its ability to activate carboxylic acids to form more reactive succinimidyl esters, which are essential for coupling, biotinylation, and conjugation with fluorophores .

Wissenschaftliche Forschungsanwendungen

N-Hydroxysulfosuccinimide sodium salt has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) is primarily targeted at carboxyl groups . It is used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Mode of Action

Sulfo-NHS, in the presence of a cross-linking reagent like carbodiimide or EDAC, converts carboxyl groups to amine-reactive sulfo-NHS esters . The cross-linker converts the carboxylic acid to an unstable o-acylisourea intermediate, which then reacts with the primary amine of sulfo-NHS to produce the stable product .

Biochemical Pathways

The biochemical pathway primarily involves the conversion of carboxyl groups to amine-reactive sulfo-NHS esters. This conversion is facilitated by a cross-linking reagent, which transforms the carboxylic acid into an unstable o-acylisourea intermediate. This intermediate then reacts with the primary amine of sulfo-NHS to yield a stable product .

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability .

Result of Action

The result of the action of Sulfo-NHS is the formation of hydrophilic N-hydroxysulfosuccinimide active esters . These esters are useful in various applications, including protein labeling, surface activation, and peptide synthesis .

Action Environment

Sulfo-NHS is sensitive to air moisture and water traces in solvents . Therefore, it is recommended to store it under dry conditions . The hydrolysis of NHS esters is a frequent reason for suboptimal conjugation results or even a complete failure of the respective derivatization reactions . Therefore, quality control of new batches of chemicals or the test of already opened vials of NHS esters is highly recommendable .

Biochemische Analyse

Biochemical Properties

N-Hydroxysulfosuccinimide sodium salt can undergo a coupling reaction with carboxylic acids in the presence of carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form hydrophilic N-hydroxysulfosuccinimide active esters . These esters are useful in protein cross-linking experiments, where they interact with enzymes and proteins to form stable covalent bonds .

Cellular Effects

While specific cellular effects of N-Hydroxysulfosuccinimide sodium salt are not widely reported, its active esters are known to play a significant role in cellular processes. They are involved in the activation of carboxylic acids to the more reactive succinimidyl esters for coupling, biotinylation, and conjugation with fluorophores . These processes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-Hydroxysulfosuccinimide sodium salt involves the conversion of carboxyl groups to primary amine-reactive sulfo-NHS esters . This conversion occurs in the presence of a cross-linking reagent like carbodiimide or EDAC . The cross-linker converts the carboxylic acid to an unstable o-acylisourea intermediate, which then reacts with the primary amine of sulfo-NHS to produce the stable product .

Temporal Effects in Laboratory Settings

N-Hydroxysulfosuccinimide sodium salt is relatively stable and can be stored for months under dry conditions . It is sensitive to air moisture and water traces in solvents . Therefore, the quantification of N-Hydroxysulfosuccinimide sodium salt would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters .

Metabolic Pathways

It is known to play a role in the activation of carboxylic acids to the more reactive succinimidyl esters for coupling, biotinylation, and conjugation with fluorophores .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Hydroxysulfosuccinimide sodium salt is typically synthesized by reacting N-Hydroxysuccinimide with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonated product .

Industrial Production Methods

In industrial settings, the production of N-Hydroxysulfosuccinimide sodium salt involves large-scale sulfonation reactions followed by purification steps to isolate the pure compound. The process includes the use of advanced techniques such as crystallization and chromatography to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxysulfosuccinimide sodium salt primarily undergoes substitution reactions, particularly nucleophilic substitution, where it reacts with carboxylic acids to form active esters. These esters are highly reactive and can further participate in various coupling reactions .

Common Reagents and Conditions

The most common reagents used with N-Hydroxysulfosuccinimide sodium salt include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent hydrolysis and degradation of the active esters .

Major Products Formed

The major products formed from reactions involving N-Hydroxysulfosuccinimide sodium salt are hydrophilic active esters, which are used in protein cross-linking and other bioconjugation applications .

Vergleich Mit ähnlichen Verbindungen

N-Hydroxysulfosuccinimide sodium salt is unique due to its water solubility and ability to form hydrophilic active esters. Similar compounds include:

N-Hydroxysuccinimide: A non-sulfonated analog that is less hydrophilic and primarily used in organic solvents.

N-Hydroxysuccinimide esters: These esters are widely used in peptide synthesis and bioconjugation but lack the hydrophilic properties of N-Hydroxysulfosuccinimide sodium salt.

N-Hydroxysulfosuccinimide sodium salt stands out due to its enhanced solubility in water, making it more suitable for aqueous bioconjugation reactions .

Eigenschaften

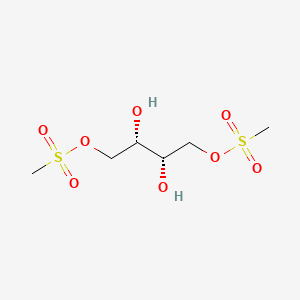

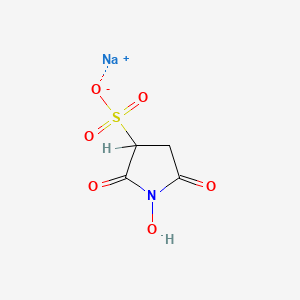

IUPAC Name |

sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPENMORRBUTCPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393267 | |

| Record name | N-Hydroxysulfosuccinimide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106627-54-7 | |

| Record name | N-Hydroxysulfosuccinimide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxysulfosuccinimide Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-Hydroxysulfosuccinimide sodium salt in scientific research?

A1: N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) is a crucial reagent for forming amide bonds between carboxylic acids and amines in aqueous solutions [, , , , ]. This makes it an invaluable tool for bioconjugation reactions, especially in preparing Sulfo-NHS esters and attaching biomolecules like antibodies to surfaces [, , ].

Q2: How can the solubility issue of N-Hydroxysulfosuccinimide sodium salt in organic solvents be addressed?

A3: A recent study [] demonstrated that using 15-crown-5 to complex the sodium cation of N-Hydroxysulfosuccinimide sodium salt enhances its solubility in organic solvents. This "crowned" Sulfo-NHS ester is still water-soluble and effectively facilitates bioconjugation reactions between protein amine groups and hydrophobic carboxylic acids.

Q3: Can N-Hydroxysulfosuccinimide sodium salt be used to modify nanomaterials for specific applications?

A4: Yes, N-Hydroxysulfosuccinimide sodium salt plays a critical role in surface modification for diverse applications. For instance, it facilitates the covalent attachment of Jeffamine to carboxylated nanocellulose particles, creating a composite material capable of adsorbing contaminants from water []. It's also used in attaching antibodies to magnetic nanoparticles for targeted drug delivery systems [].

Q4: Are there any examples of N-Hydroxysulfosuccinimide sodium salt being used in developing diagnostic tools?

A5: Yes, researchers have utilized N-Hydroxysulfosuccinimide sodium salt in constructing sensitive immunoassays. One example involves modifying magnetic beads with Sulfo-NHS to enable stable peptide bond formation with antibodies, which are then used to capture and detect human epididymis protein 4, a potential biomarker for ovarian cancer [].

Q5: How is N-Hydroxysulfosuccinimide sodium salt utilized in the development of drug delivery systems?

A6: N-Hydroxysulfosuccinimide sodium salt enables the conjugation of therapeutic molecules to carriers for targeted delivery. In one study [], it facilitated the covalent attachment of a self-assembling peptide to mesoporous silica nanoparticles. This peptide, designed to release cargo at elevated temperatures, allows for magnetically controlled drug release, enhancing treatment efficacy while minimizing damage to healthy tissues.

Q6: What analytical techniques are employed to characterize and assess the quality of N-Hydroxysulfosuccinimide sodium salt conjugates?

A7: Various analytical methods are employed to characterize N-Hydroxysulfosuccinimide sodium salt conjugates. These include Fourier transform infrared (FTIR) spectroscopy [, ], X-ray diffraction (XRD) [], conductometric titration [], and CHN elemental analysis [], which provide insights into the chemical composition, structure, and properties of the modified materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

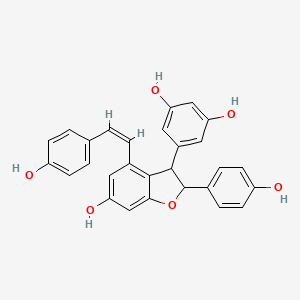

![(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione](/img/structure/B1682438.png)

![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)

![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)